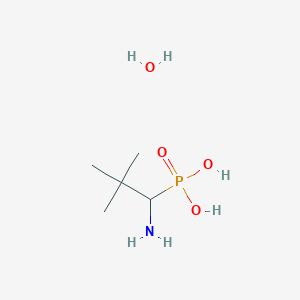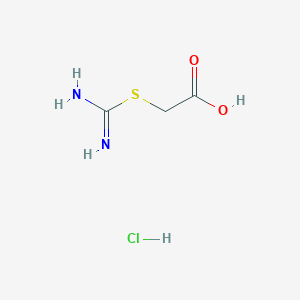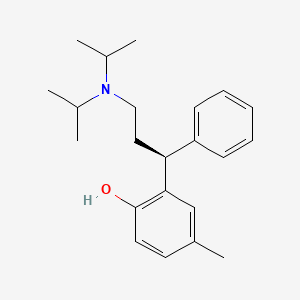
Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is often used in pharmaceutical research and testing due to its structural similarity to naturally occurring cortisol, allowing for the study of glucocorticoid activity and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate typically involves multiple steps, starting from cortisol. The process includes glucuronidation at the 21st position, followed by esterification with methyl groups and acetylation at the 2, 3, and 5 positions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance production scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the glucuronide moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Substitution: Substitution reactions can occur at the acetyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, such as amines or thiols, can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized glucuronides, reduced alcohols, and substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of glucocorticoids.
Biology: Employed in studies of glucocorticoid metabolism and transport within biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of diagnostic kits and assays for cortisol measurement.
Wirkmechanismus
The mechanism of action of Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate involves binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events, including the activation or repression of specific genes. The compound’s effects are mediated through the glucocorticoid receptor pathway, influencing processes such as inflammation, immune response, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cortisol: The natural hormone from which the compound is derived.
Cortisone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid used in various therapeutic applications.
Uniqueness
Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate is unique due to its specific structural modifications, which enhance its stability and solubility compared to natural cortisol. These modifications also allow for more precise studies of glucocorticoid activity and metabolism.
Eigenschaften
CAS-Nummer |
24562-21-8 |
|---|---|
Molekularformel |
C₃₄H₄₆O₁₄ |
Molekulargewicht |
678.72 |
Synonyme |
11β,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate; 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate; (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)



